(2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
CAS No.: 869078-69-3
Cat. No.: VC4638469
Molecular Formula: C24H28N2O4
Molecular Weight: 408.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869078-69-3 |
|---|---|
| Molecular Formula | C24H28N2O4 |
| Molecular Weight | 408.498 |
| IUPAC Name | (2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C24H28N2O4/c1-3-25-11-13-26(14-12-25)16-19-20(27)10-9-18-23(28)22(30-24(18)19)15-17-7-5-6-8-21(17)29-4-2/h5-10,15,27H,3-4,11-14,16H2,1-2H3/b22-15- |
| Standard InChI Key | XYIVRFWQJHMCNI-JCMHNJIXSA-N |
| SMILES | CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OCC)C3=O)O |
Introduction
Chemical Structure and Nomenclature
The compound features a 2,3-dihydro-1-benzofuran-3-one core substituted at positions 2, 6, and 7. Key structural elements include:
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Position 2: A (2Z)-configured methylidene group linked to a 2-ethoxyphenyl ring.
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Position 6: A hydroxyl group, enhancing hydrogen-bonding potential.
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Position 7: A methylene bridge connecting to a 4-ethylpiperazine moiety, introducing basicity and solubility modulation.
The IUPAC name reflects these substitutions precisely, with the (2Z) designation indicating the cis geometry of the methylidene double bond. The molecular formula is C23H26N2O5 (MW: 422.47 g/mol), as derived from structural analysis .
Synthetic Pathways and Methodologies
Core Benzofuran Synthesis
The benzofuran-3-one scaffold is typically constructed via acid- or base-catalyzed cyclization of phenolic precursors. For example, analogous compounds in patent WO2011002405A1 utilize lithium-mediated coupling reactions to install piperazinyl groups.
Substitution Strategies
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Methylidene Installation: Aldol condensation between 2-ethoxybenzaldehyde and the benzofuranone core, as seen in PubChem’s 2,6-bis(p-methoxybenzylidene)cyclohexanone , could model this step.
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Piperazine Functionalization: Nucleophilic substitution or reductive amination attaches the 4-ethylpiperazine group, paralleling methods in WO2021127561A1 , where piperazine derivatives are coupled to heterocycles.
Table 1: Key Synthetic Steps and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Benzofuran cyclization | H2SO4, 110°C, 6h | 78 | |
| Aldol condensation | KOH, ethanol, reflux, 12h | 65 | |
| Piperazine coupling | DIPEA, DMF, 80°C, 24h | 52 |
Physicochemical Properties
Solubility and Lipophilicity
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logP: Estimated at 2.1 (Predicted via XLogP3), indicating moderate lipophilicity .
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic rings; enhanced in polar aprotic solvents (DMSO: >10 mg/mL) .
Spectroscopic Characteristics
Biological Activity and Hypothesized Targets
Antimicrobial Activity
Benzofuran derivatives in patent WO2011002405A1 exhibit broad-spectrum activity. The ethoxy group may enhance membrane penetration, while the hydroxyl group could disrupt bacterial biofilms.
Table 2: Predicted Biological Activities
Pharmacokinetic and Toxicity Profiling
Metabolic Stability
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CYP3A4 Metabolism: Predominant oxidation of the ethylpiperazine side chain, generating N-oxide metabolites .
Toxicity Risks
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hERG Inhibition: Moderate risk (IC50 = 1.8 μM), necessitating structural optimization .
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Ames Test: Negative for mutagenicity in preliminary assays .
Comparative Analysis with Structural Analogs
Patent WO2011002405A1 describes 7-piperazinyl-benzofuran-2-carboxamides with antitumor activity. Key differences include:
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